molecular formula C23H22F3N3O3 B1667491 BPTU

BPTU

Cat. No.: B1667491
M. Wt: 445.4 g/mol
InChI Key: AHFLGPTXSIRAQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

The primary target of this compound is the P2Y1 receptor . The P2Y1 receptor is a type of purinergic receptor for ADP, and it plays a crucial role in platelet activation .

Mode of Action

This compound acts as a highly selective antagonist of the P2Y1 receptor . It binds to the P2Y1 receptor with a high affinity (Ki = 6 nM against 0.5 nM 2-MeS-ADP for human P2Y1 binding), while displaying much reduced or no affinity toward other P2Y family G-protein-coupled purinergic receptors .

Biochemical Pathways

By acting as an antagonist of the P2Y1 receptor, this compound inhibits the ADP-induced activation of platelets . This can affect the biochemical pathways involved in platelet aggregation and blood clot formation .

Pharmacokinetics

Pharmacokinetic studies reveal only moderate oral bioavailability in rats . The compound has a Tmax of 2 hours, a half-life (T1/2) of 1.43 hours, and a Cmax of 5.83 µM when delivered at a dose of 30 mg/kg with 10% cremophor:10% EtOH:80% H2O .

Result of Action

The compound effectively inhibits 2.5 µM ADP-induced platelet aggregation in vitro (IC50 = 2.1 µM using human platelet-rich plasma) and reduces FeCl2-induced carotid artery blood clot formation in anesthetized rats in vivo . It has much less effect toward prolonging cuticle and mesenteric bleeding time when compared to another P2Y12 antagonist, Clopidogrel .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the compound’s solubility in DMSO (100 mg/mL) suggests that it may be more effective in environments with certain solvent properties . Additionally, the compound’s stability may be affected by light and temperature, as it is recommended to be stored at 2-8°C and protected from light .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[2-(1,1-Dimethylethyl)phenoxy]-3-pyridinyl]-N’-[4-(trifluoromethoxy)phenyl]urea involves several steps. The key steps include the formation of the phenoxy-pyridine intermediate and its subsequent reaction with the appropriate isocyanate to form the final urea derivative. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of N-[2-[2-(1,1-Dimethylethyl)phenoxy]-3-pyridinyl]-N’-[4-(trifluoromethoxy)phenyl]urea follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as employing purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[2-[2-(1,1-Dimethylethyl)phenoxy]-3-pyridinyl]-N’-[4-(trifluoromethoxy)phenyl]urea primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Common reagents used in the reactions involving N-[2-[2-(1,1-Dimethylethyl)phenoxy]-3-pyridinyl]-N’-[4-(trifluoromethoxy)phenyl]urea include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out in organic solvents like DMSO or ethanol, under controlled temperature and pressure .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-[2-(1,1-Dimethylethyl)phenoxy]-3-pyridinyl]-N’-[4-(trifluoromethoxy)phenyl]urea is unique due to its high specificity and potency as a P2Y1 receptor antagonist. Unlike nucleotide-based antagonists, it does not compete with endogenous nucleotides for binding, making it a valuable tool in research and potential therapeutic applications .

Properties

IUPAC Name

1-[2-(2-tert-butylphenoxy)pyridin-3-yl]-3-[4-(trifluoromethoxy)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22F3N3O3/c1-22(2,3)17-7-4-5-9-19(17)31-20-18(8-6-14-27-20)29-21(30)28-15-10-12-16(13-11-15)32-23(24,25)26/h4-14H,1-3H3,(H2,28,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHFLGPTXSIRAQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1OC2=C(C=CC=N2)NC(=O)NC3=CC=C(C=C3)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.